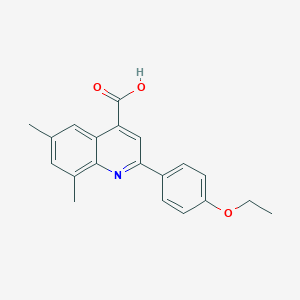

2-(4-乙氧基苯基)-6,8-二甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline is used as a building block in the manufacture of many pharmaceuticals and other specialty chemicals .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve reactions with different types of organic compounds .Molecular Structure Analysis

The molecular structure of a similar compound, “2-(4-ethoxyphenyl)isoindoline-1,3-dione”, has been studied using density functional theory calculations . The theoretical results were compared with experimental observations .Chemical Reactions Analysis

Organotin (IV) compounds, which could be structurally similar to the compound , have been reported to undergo protodeboronation using a radical approach . This reaction, paired with a Matteson–CH2– homologation, allows for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For example, “4-Methoxyphenylacetic acid”, a related compound, is reported to be a white to yellow crystalline powder with a melting point of 84-86 °C and a boiling point of 140 °C/3 mmHg .科学研究应用

合成和结构分析

喹啉衍生物的合成:研究证明了喹啉衍生物的合成和结构表征,突出了它们在生成具有所需性质的新材料方面的潜力。例如,已经探索了由羧基官能化的 2-苯基喹啉衍生物合成的镉配合物,这些配合物表现出显着的荧光行为和对各种病原体的抗菌活性 (Lei 等人,2014)。

光敏保护基:喹啉衍生物因其作为光敏保护基的效用而受到研究,为体内多光子诱导的光解提供了更高的灵敏度,这对于生物活性分子的受控释放至关重要 (Fedoryak & Dore, 2002)。

生物学应用

抗菌和荧光性质:研究集中在喹啉衍生物的抗菌和荧光性质上,这可能导致开发新型抗生素和荧光标记。探索由喹啉衍生物产生的 Cd(II) 配合物揭示了有希望的抗菌活性和荧光行为,表明在生物医学研究和材料科学中都有应用 (Lei 等人,2014)。

光解效率:已经分析了喹啉衍生物的光解效率,表明这些化合物有可能用作羧酸的光敏前体,尤其是在释放神经活性氨基酸的背景下。已经强调了取代基对光解效率的影响,某些修饰显着增强了这一过程 (Papageorgiou & Corrie, 2000)。

化学分析和衍生物

用于潜在治疗用途的衍生物:合成各种喹啉衍生物的目的是发现新的治疗剂。例如,研究喹诺酮和喹啉-2-羧酸衍生物作为有效的 5HT1B 拮抗剂的合成揭示了这些化合物在药物应用中的化学多样性 (Horchler 等人,2007)。

荧光标记试剂:已经开发了基于喹啉衍生物的新型荧光团,用于生物医学分析,在水性介质中表现出很强的荧光,跨越广泛的 pH 范围。此类化合物对于标记和检测生物分子非常有价值 (Hirano 等人,2004)。

作用机制

Target of Action

The primary targets of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid are currently unknown. This compound is a derivative of quinoline, a class of compounds known to interact with various biological targets

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and disrupting cellular processes .

Biochemical Pathways

Quinoline derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s ethoxyphenyl group may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Quinoline derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

安全和危害

生化分析

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds, such as indole derivatives, have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Similar compounds, such as indole derivatives, exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZCHAZXWZNVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455402.png)

![Propyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B455403.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B455404.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455405.png)

![Propyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B455406.png)

![N-(4-methylphenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455409.png)

![diisopropyl 5-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]isophthalate](/img/structure/B455412.png)

![5-(2,4-dichlorophenyl)-1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455413.png)

![ethyl (2E)-2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455418.png)

![5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455420.png)

![N-butyl-2-[(5-methyl-3-isoxazolyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455423.png)

![N-ethyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455424.png)